

# 4-Bromo-6-nitroquinoline: A Comprehensive Technical Guide for Drug Discovery Professionals

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## Compound of Interest

Compound Name: 4-Bromo-6-nitroquinoline

Cat. No.: B3030058

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## Abstract

This technical guide provides an in-depth examination of **4-Bromo-6-nitroquinoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The official IUPAC name for this compound is **4-Bromo-6-nitroquinoline**. This document details its physicochemical properties, provides a robust and reproducible synthesis protocol, outlines methods for its characterization, and explores its applications as a versatile synthetic intermediate. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.

## Introduction: The Strategic Importance of 4-Bromo-6-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting pharmacophoric elements in a defined spatial orientation. The strategic functionalization of the quinoline ring is a key tactic in modulating biological activity.

**4-Bromo-6-nitroquinoline** emerges as a particularly valuable building block. The presence of two distinct electron-withdrawing groups—the bromine atom at the 4-position and the nitro

group at the 6-position—activates the quinoline ring system for specific chemical transformations. The bromine atom serves as a versatile handle for introducing molecular diversity via cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. This dual functionality makes **4-Bromo-6-nitroquinoline** a powerful precursor for constructing libraries of novel compounds in the pursuit of new therapeutic agents.<sup>[1][2]</sup>

## Physicochemical and Safety Profile

A thorough understanding of a compound's properties is paramount for its safe handling and effective use in synthesis.

### Key Physicochemical Properties

The essential properties of **4-Bromo-6-nitroquinoline** are summarized below. These values are critical for planning reactions, purification, and storage.

Property	Value	Source
IUPAC Name	4-Bromo-6-nitroquinoline	-
CAS Number	860195-53-5	<sup>[3]</sup>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	<sup>[3]</sup>
Molecular Weight	253.05 g/mol	<sup>[3]</sup>
Appearance	Light yellow to yellow solid	<sup>[3]</sup>
Boiling Point	390.8 ± 22.0 °C (Predicted)	<sup>[3]</sup>
Density	1.747 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[3]</sup>
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	<sup>[3][4]</sup>

## Safety, Handling, and Storage

**4-Bromo-6-nitroquinoline** is classified as harmful and requires careful handling in a controlled laboratory environment.<sup>[5][6]</sup>

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[6][7] Causes skin and serious eye irritation.[6] May cause respiratory irritation.[5]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles with side-shields).[7][8] All handling should be performed in a well-ventilated chemical fume hood.[5]
- First Aid Measures:
  - Skin Contact: Immediately wash off with plenty of soap and water.[8]
  - Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9]
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
  - Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[8]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials.[8] The recommended storage condition is under an inert atmosphere at 2-8°C.[3]

## Synthesis and Characterization

The reliable synthesis and unambiguous characterization of **4-Bromo-6-nitroquinoline** are critical for its application in multi-step drug discovery programs.

## Recommended Synthetic Protocol

A common and effective route to **4-Bromo-6-nitroquinoline** involves the bromination of 6-nitroquinoline. A more general and adaptable multi-step synthesis starting from 4-bromoaniline provides a reliable pathway. A related procedure for a similar compound, 6-bromo-4-chloroquinoline, starts with 4-bromoaniline and involves a cyclization reaction followed by chlorination.[10] A similar cyclization and subsequent bromination strategy can be envisioned for the target molecule.

A plausible synthetic approach involves the nitration of 4-bromoquinoline. The nitration of quinoline derivatives often utilizes a mixture of concentrated nitric and sulfuric acids.[11]

#### Protocol: Nitration of 4-Bromoquinoline

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-bromoquinoline to concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.
- **Nitration:** Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The electron-withdrawing effect of the bromine at C4 directs the nitration primarily to the 6-position.
- **Reaction Monitoring:** Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.
- **Neutralization & Extraction:** Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until pH 7-8 is reached, keeping the mixture cool. Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **4-Bromo-6-nitroquinoline**.

## Structural Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods is employed for this purpose.[12]

Technique	Expected Observations
$^1\text{H}$ NMR	The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the five protons on the quinoline ring system. The specific chemical shifts and coupling constants will be characteristic of the 4-bromo-6-nitro substitution pattern.
$^{13}\text{C}$ NMR	The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline core. The positions of the carbons bearing the bromine and nitro groups will be significantly shifted.
Mass Spec (MS)	High-resolution mass spectrometry (HRMS) should confirm the molecular formula ( $\text{C}_9\text{H}_5\text{BrN}_2\text{O}_2$ ) by providing an accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.
Infrared (IR)	The IR spectrum will show characteristic absorption bands for the N-O stretching of the nitro group (typically around $1530\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1345\text{ cm}^{-1}$ ), as well as C=N and C=C stretching vibrations of the aromatic quinoline ring.

## Applications in Drug Discovery

**4-Bromo-6-nitroquinoline** is not typically an end-product but rather a strategic intermediate. Its true value lies in its potential for elaboration into more complex, biologically active molecules.<sup>[13]</sup> The nitro group, in particular, activates the quinoline ring, making the bromine atom susceptible to nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ).<sup>[1]</sup>

## Key Synthetic Transformations

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-withdrawing nitro group enhances the reactivity of the C-Br bond at the 4-position towards nucleophiles. This allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, to build a library of 4-substituted-6-nitroquinolines.<sup>[14]</sup>
- **Reduction of the Nitro Group:** The nitro group at the 6-position can be selectively reduced to an amino group (e.g., using SnCl<sub>2</sub>/HCl or catalytic hydrogenation). This resulting 6-amino-4-bromoquinoline is a valuable intermediate, as the amino group can be further functionalized via acylation, alkylation, or diazotization reactions.
- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is an excellent handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of novel quinoline derivatives.

The combination of these transformations allows for a divergent synthetic strategy, where a single, well-characterized intermediate can be used to generate a multitude of structurally diverse compounds for biological screening.

## Conclusion

**4-Bromo-6-nitroquinoline** is a high-value synthetic building block with significant potential in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for medicinal chemists. The synthetic and characterization protocols outlined in this guide provide a reliable framework for its preparation and use. By leveraging the dual reactivity of the bromo and nitro substituents, researchers can efficiently generate novel compound libraries, accelerating the discovery of next-generation therapeutics.

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